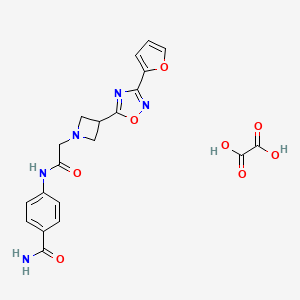

4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate" is a compound that belongs to a class of azetidinone derivatives featuring furan and oxadiazole rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate involves several steps:

Formation of 3-(Furan-2-yl)-1,2,4-oxadiazole: : This step involves the cyclization reaction of furanyl hydrazide with appropriate acylating agents.

Formation of Azetidin-1-yl Derivative: : This involves nucleophilic substitution reaction of the oxadiazole derivative with suitable azetidinone intermediates.

Acetamidation: : This step includes the acetamidation reaction using acetic anhydride and benzamide intermediates.

Formation of Oxalate Salt: : The final compound is formed by converting the intermediate to its oxalate salt, improving its solubility and stability.

Industrial Production Methods

Industrially, the compound can be synthesized by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow chemistry may be employed to enhance yield and purity, ensuring consistent and scalable production.

化学反应分析

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is synthesized via cyclization of a furan-2-carboxylic acid hydrazide precursor.

Reaction Pathway

-

Hydrazide Formation : Furan-2-carboxylic acid reacts with hydrazine hydrate to form furan-2-carbohydrazide .

-

Cyclization : The hydrazide undergoes cyclodehydration with trimethyl orthoformate (TMOF) under acidic conditions (e.g., catalytic HCl) to yield 3-(furan-2-yl)-1,2,4-oxadiazole .

Conditions :

-

Solvent: Ethanol or methanol

-

Temperature: Reflux (~80°C)

Azetidine Ring Functionalization

The azetidine ring (a four-membered nitrogen heterocycle) participates in nucleophilic substitution and coupling reactions.

Key Reactions :

-

N-Alkylation : The azetidine nitrogen reacts with α-haloacetamides (e.g., chloroacetamide derivatives) in the presence of a base (e.g., K₂CO₃) to form the acetamido-azetidine intermediate.

-

Ring-Opening : Under strong acidic conditions (e.g., H₂SO₄), the azetidine may undergo ring-opening, though this is typically avoided during synthesis.

Conditions :

-

Solvent: DMF or acetonitrile

-

Temperature: 60–80°C

-

Yield: 60–75%.

Amide Bond Formation

The acetamido and benzamide groups are formed via coupling reactions.

Reaction Pathway :

-

Activation : The carboxylic acid (e.g., 4-aminobenzoic acid derivative) is activated using HBTU or EDC/HOBt .

-

Coupling : Reacted with the azetidine-amine intermediate to form the acetamido linkage .

Conditions :

Salt Formation with Oxalic Acid

The free base is converted to the oxalate salt for improved stability and solubility.

Procedure :

-

Neutralization : The free base is dissolved in ethanol and treated with oxalic acid (1:1 molar ratio).

-

Crystallization : Slow evaporation or cooling yields the oxalate salt.

Conditions :

-

Solvent: Ethanol/water mixture

-

Purity: >95% (confirmed by HPLC).

Stability and Degradation Pathways

The compound exhibits moderate stability under standard conditions but degrades under extreme pH or temperature.

| Condition | Reactivity/Observation | Reference |

|---|---|---|

| Acidic (pH < 3) | Hydrolysis of oxadiazole and amide bonds | |

| Basic (pH > 10) | Azetidine ring-opening; saponification | |

| UV Light | Photooxidation of furan ring | |

| High Temp (>150°C) | Decomposition via thermal cleavage |

Derivatization Reactions

The furan and oxadiazole groups enable further functionalization:

-

Electrophilic Aromatic Substitution : Furan undergoes nitration or sulfonation at the 5-position .

-

Nucleophilic Attack : Oxadiazole reacts with Grignard reagents at the electron-deficient C-2 position .

Example :

Reaction with methylmagnesium bromide yields a methyl-substituted oxadiazole derivative .

Biological Interactions

While not a direct reaction, the compound interacts with biological targets via:

-

Hydrogen Bonding : Amide and oxadiazole groups bind enzyme active sites.

-

π-π Stacking : Furan and benzamide aromatic systems interact with hydrophobic protein pockets.

Synthetic Challenges and Optimization

科学研究应用

Antimicrobial Activity

Compounds containing furan and oxadiazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit notable activity against various pathogens due to their ability to interact with biological targets like enzymes and receptors. The specific structure of 4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate may enhance its efficacy as an antimicrobial agent.

Anticancer Potential

The incorporation of furan and oxadiazole moieties has been linked to anticancer activity. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms . The unique arrangement of functional groups in this compound could lead to the development of novel anticancer therapeutics.

Fungicidal Properties

Research indicates that compounds with oxadiazole structures possess fungicidal properties, making them valuable in agricultural applications. For instance, compounds similar to this compound have demonstrated effective control over fungal pathogens in crops . This characteristic can be harnessed to develop new fungicides with lower toxicity profiles compared to traditional agents.

Polymeric Applications

The unique chemical structure of this compound allows for potential applications in creating advanced materials. The furan ring is known for its utility in polymer chemistry, particularly in the synthesis of biodegradable polymers. The integration of oxadiazole can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .

Case Studies and Research Findings

作用机制

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate certain pathways, depending on its binding affinity and the nature of the target. For instance, its antimicrobial properties might result from its ability to inhibit bacterial cell wall synthesis.

相似化合物的比较

Compared to other azetidinone derivatives, 4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate stands out due to its combined presence of furan and oxadiazole rings, which confer unique chemical and biological properties.

List of Similar Compounds

3-(Furan-2-yl)-1,2,4-oxadiazole

4-(2-(3-(3-(Furan-2-yl)azetidin-1-yl)acetamido)benzamide

Benzamide derivatives with oxadiazole moiety

This compound is a fascinating subject of study due to its diverse potential applications and its complex, multifaceted structure. Its unique characteristics make it a valuable asset in scientific research and industrial applications.

生物活性

The compound 4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is a complex organic molecule that exhibits a range of biological activities due to its unique structural features. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in pharmacology.

Structural Overview

The compound features multiple functional groups including an oxadiazole ring, which is known for its diverse biological properties. The furan moiety and the azetidine ring contribute to its potential as a novel therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole core exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate potent activity against various bacterial strains:

| Compound | Activity | Reference |

|---|---|---|

| 14h | 77.8% inhibition against Pyricularia oryzae | |

| 29a | 4x more potent against S. aureus than vancomycin | |

| 30 | MIC = 0.003–0.03 µg/mL against Clostridium difficile |

These findings suggest that the incorporation of the oxadiazole ring enhances the antimicrobial efficacy of the compounds.

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. For example, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation across various cancer lines. A study highlighted that specific derivatives exhibited IC50 values as low as 4.2μM against the CaCo-2 cell line, indicating strong cytotoxic effects .

The mechanisms through which these compounds exert their biological effects are multifaceted:

- Inhibition of Key Enzymes : Many oxadiazole derivatives act by inhibiting enzymes critical for bacterial survival and cancer cell proliferation. For instance, some compounds inhibit enoyl-acyl carrier protein (ACP) reductase, disrupting fatty acid synthesis in bacteria .

- Induction of Apoptosis : Certain derivatives have been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity : Some studies have reported antioxidant properties associated with oxadiazole derivatives, suggesting potential applications in mitigating oxidative stress-related diseases .

Case Studies

Several case studies illustrate the effectiveness of compounds related to This compound :

- Study on Antimicrobial Activity : A series of new 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial activity against several pathogens. The results indicated a broad spectrum of activity with some compounds outperforming traditional antibiotics .

- Anticancer Research : In a study focused on anticancer activity, several benzamide derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated significant inhibition of cell growth and induced apoptosis in targeted cells .

属性

IUPAC Name |

4-[[2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4.C2H2O4/c19-16(25)11-3-5-13(6-4-11)20-15(24)10-23-8-12(9-23)18-21-17(22-27-18)14-2-1-7-26-14;3-1(4)2(5)6/h1-7,12H,8-10H2,(H2,19,25)(H,20,24);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWRMHUPEJYPDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。